Fmoc-N-Me-Lys(Boc)-OH

Catalog No.
S831459
CAS No.
197632-76-1
M.F
C27H34N2O6
M. Wt
482,58 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-Lys(Boc)-OH

CAS Number

197632-76-1

Product Name

Fmoc-N-Me-Lys(Boc)-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C27H34N2O6

Molecular Weight

482,58 g/mole

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1

InChI Key

JMBKBGOKNZZJQA-QHCPKHFHSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

197632-76-1;Fmoc-N-Me-Lys(Boc)-OH;N'-Boc-N-Fmoc-N-methyl-L-lysine;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoicacid;AmbotzFAA1400;Fmoc-L-MeLys(Boc)-OH;Fmoc-Nw-Me-Lys(Boc)-OH;Fmoc-N-Me-L-Lys(Boc)-OH;TMA061;CTK8C5121;MolPort-006-705-975;ANW-74230;ZINC38529132;AKOS015914407;Fmoc-Nalpha-methyl-Ne-t-Boc-L-lysine;RTR-009166;AJ-95470;AK-77623;AM803457;SC-83919;AB0019020;KB-258648;TR-009166;FT-0679899;I14-41452

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc (Fluoren-9-ylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are protecting groups commonly employed in SPPS. Fmoc protects the alpha-amino group (N-terminus) of the amino acid, while Boc protects the side chain's epsilon-amino group (ε-amino group) in the case of lysine. Source: Chan et al., Peptide Science, 2005: )
  • The N-methyl group (Me) attached to the alpha-amino group of lysine differentiates it from standard lysine. This modification can influence the peptide's biological activity, stability, and conformation.

Advantages of Using Fmoc-N-Me-Lys(Boc)-OH

Fmoc-N-Me-Lys(Boc)-OH offers several advantages in peptide synthesis:

  • Site-Specific Incorporation of N-Methyl Lysine: This building block allows for the introduction of N-methyl lysine at a specific position within the peptide sequence, enabling researchers to study the effects of methylation on peptide function. Source: Merck Millipore, Fmoc-N-Me-Lys(Boc)-OH product page:
  • Improved Peptide Stability: N-methylation can enhance peptide stability against enzymatic degradation, making the resulting peptides more suitable for therapeutic applications. Source: Bodanszky & Bodanszky, The Practice of Peptide Synthesis, 1994:

Applications in Peptide Research

Fmoc-N-Me-Lys(Boc)-OH is valuable in various scientific research areas, including:

  • Development of Peptide Therapeutics: Researchers can utilize this building block to create N-methylated peptides with potential therapeutic applications. By incorporating N-methyl lysine, they can improve the drug candidate's stability and potency.
  • Studying Protein-Protein Interactions: N-methylation can influence protein-protein interactions. By synthesizing peptides containing N-methyl lysine, researchers can investigate how methylation affects these interactions, crucial for understanding cellular processes.
  • Structure-Function Relationship Studies: By incorporating N-methyl lysine at specific positions within a peptide, researchers can probe the role of lysine methylation in peptide function and activity.

Fmoc-N-Methyl-Lysine with tert-Butyloxycarbonyl protection, commonly referred to as Fmoc-N-Me-Lys(Boc)-OH, is a modified amino acid derivative integral to peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group that protects the alpha-amino group and a tert-butyloxycarbonyl (Boc) group that protects the epsilon-amino group of lysine. Additionally, it contains a methyl group attached to the lysine side chain, making it particularly useful for synthesizing site-specifically lysine monomethylated peptides. This compound is pivotal in various bio

  • Reductive Benzylation and Methylation: These reactions introduce benzyl and methyl groups to the lysine side chain.
  • Debenzylation: Catalytic hydrogenolysis effectively removes the benzyl group.
  • Boc Protection: The tert-butyloxycarbonyl group is introduced to protect the epsilon-amino group.

Common reagents for these reactions include formaldehyde, sodium cyanoborohydride, and hydrogen gas for catalytic hydrogenolysis .

The incorporation of Fmoc-N-Me-Lys(Boc)-OH into peptides significantly influences biological activity. It plays a crucial role in modulating cellular processes such as:

  • Gene Expression: The modified lysine residue can impact histone methylation, thereby affecting gene expression patterns.
  • Cell Signaling Pathways: Peptides containing this compound have been shown to influence various signaling pathways within cells.
  • Cellular Metabolism: The presence of N-methylated lysine residues can alter metabolic processes within cells.

The synthesis of Fmoc-N-Me-Lys(Boc)-OH typically involves several steps:

  • Reductive Benzylation and Methylation: Conducted in a one-pot reaction to introduce the necessary groups.
  • Debenzylation: Achieved through catalytic hydrogenolysis to remove the benzyl protection.
  • Boc Protection: This step involves protecting the epsilon-amino group in another one-pot reaction.

These methods ensure high efficiency and yield in synthesizing this compound .

Fmoc-N-Me-Lys(Boc)-OH is widely utilized in various applications:

  • Peptide Synthesis: Primarily used in solid-phase peptide synthesis to create complex peptides with specific modifications.
  • Drug Development: It serves as an important intermediate in developing pharmaceuticals targeting specific biological pathways.
  • Biochemical Research: This compound is essential for studying protein interactions and modifications, particularly in histone research .

Research indicates that Fmoc-N-Me-Lys(Boc)-OH can interact with various biological molecules, influencing their function. For instance, studies show that peptides containing this modified lysine can modulate histone methylation, impacting chromatin structure and gene expression. Interaction studies often focus on how these modified peptides affect cellular signaling pathways and metabolic processes within different cell types .

Several compounds share structural similarities with Fmoc-N-Me-Lys(Boc)-OH but differ in their functional groups or protective strategies. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Lys(Boc)-OHLacks methyl substitution on the lysine sideStandard lysine without methyl modification
Fmoc-N-Et-Lys(Boc)-OHEthyl substitution instead of methylAlters hydrophobic interactions
Fmoc-N-Me-Leu-OHSimilar Fmoc protection but with leucineDifferent amino acid leading to distinct properties
Fmoc-D-Lys(Boc)-OHD-enantiomer of lysineProvides stereochemistry variation

These compounds highlight the uniqueness of Fmoc-N-Me-Lys(Boc)-OH by showcasing its specific methyl modification on lysine, which allows for targeted biological effects not seen in standard lysine or other derivatives .

XLogP3

4.6

Dates

Modify: 2023-08-15

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